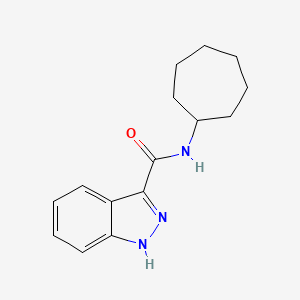

N-cycloheptyl-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(16-11-7-3-1-2-4-8-11)14-12-9-5-6-10-13(12)17-18-14/h5-6,9-11H,1-4,7-8H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXSQFOBQGUZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cycloheptyl 1h Indazole 3 Carboxamide and Its Analogues

General Synthetic Pathways for Indazole-3-carboxamides

The construction of the indazole-3-carboxamide scaffold can be achieved through several established synthetic strategies. These pathways offer flexibility in accessing a diverse range of analogues by varying the starting materials and reaction conditions.

Amide Bond Formation via Carboxylic Acid Coupling with Amines

A prevalent and straightforward method for the synthesis of indazole-3-carboxamides is the coupling of a 1H-indazole-3-carboxylic acid with a corresponding amine. derpharmachemica.com This approach is widely utilized due to the commercial availability of a variety of amines and the efficiency of modern coupling reagents.

The general reaction involves the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid, followed by nucleophilic attack by the amine. Common coupling agents used to facilitate this transformation include N-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), often in the presence of a tertiary amine base like triethylamine (B128534) (TEA) in a polar aprotic solvent such as dimethylformamide (DMF). derpharmachemica.com

For the specific synthesis of N-cycloheptyl-1H-indazole-3-carboxamide, this would involve the reaction of 1H-indazole-3-carboxylic acid with cycloheptylamine.

Table 1: Reagents for Amide Bond Formation

| Reagent | Role |

|---|---|

| 1H-Indazole-3-carboxylic acid | Carboxylic acid source |

| Amine (e.g., cycloheptylamine) | Amine source |

| EDC.HCl | Coupling agent |

| HOBT | Coupling agent/suppresses side reactions |

| TEA | Base |

This method's robustness allows for the synthesis of a wide array of N-substituted indazole-3-carboxamides by simply varying the amine component. derpharmachemica.com

Convergent Approaches Utilizing Nitrile Imines and Isocyanides

A more convergent and efficient two-step synthesis for 1-arylindazole-3-carboxamides has been developed, which can be adapted for other N-substituted analogues. unina.itrsc.org This strategy involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides (as nitrile imine precursors), and 2-hydroxymethylbenzoic acid. unina.itrsc.org The resulting intermediate undergoes a chemoselective Buchwald–Hartwig intramolecular cyclization to yield the desired indazole-3-carboxamide. unina.itrsc.org This method offers good to excellent yields and allows for diverse substitution patterns on the final product. unina.itrsc.org

The key steps in this pathway are:

A three-component reaction between an isocyanide, a hydrazonoyl chloride, and a benzoic acid derivative to form an α-aminocarbonyl hydrazone intermediate. unina.it

A regioselective intramolecular palladium-catalyzed cyclization of the hydrazone to form the indazole ring. unina.it

Table 2: Catalysts and Ligands for Buchwald-Hartwig Cyclization

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 66% |

| Pd(dppf)Cl₂ | Xantphos | Toluene | 48% |

This approach provides a powerful alternative to traditional methods, particularly for accessing 1-aryl substituted indazole-3-carboxamides. unina.itrsc.org

Regioselective N-Alkylation of Indazole Ring Systems

The alkylation of the indazole ring is a critical step for introducing substituents at the N-1 or N-2 position. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of base, solvent, and the alkylating agent. nih.govnih.gov

For the synthesis of N-1 alkylated indazoles, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly regioselective, particularly for indazoles with C-3 substituents like carboxamides. nih.gov This high N-1 selectivity is attributed to the coordination of the sodium cation between the N-2 nitrogen and the oxygen of the C-3 substituent. researchgate.net

Conversely, different conditions can favor N-2 alkylation. For instance, employing certain substituents at the C-7 position, such as nitro or carboxylate groups, can lead to excellent N-2 regioselectivity. nih.gov Triflic acid (TfOH) has also been reported as a catalyst for highly selective N-2 alkylation of indazoles with diazo compounds in a metal-free system. rsc.org

Table 3: Conditions for Regioselective N-Alkylation of Indazoles

| Position | Base/Catalyst | Solvent | Alkylating Agent | Regioselectivity |

|---|---|---|---|---|

| N-1 | NaH | THF | Alkyl bromide | >99% for C-3 carboxamides nih.gov |

| N-2 | - | - | C-7 NO₂ or CO₂Me substituted indazoles | ≥96% nih.gov |

Intramolecular Cyclization Strategies in Indazole Core Synthesis

Another strategy involves the cobalt(III)-catalyzed C-H bond functionalization of azobenzenes followed by addition to aldehydes and an in-situ cyclization and aromatization cascade to form N-aryl-2H-indazoles. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones also provides a route to 1H-indazoles. acs.org

These methods offer convergent pathways to the indazole core, often with good functional group tolerance and the ability to construct highly substituted derivatives. researchgate.netnih.govacs.org

Targeted Synthetic Modifications for this compound Analogues

Building upon the general synthetic pathways, targeted modifications can be made to produce a variety of analogues of this compound. These modifications can be introduced at various stages of the synthesis.

For instance, starting with a substituted 1H-indazole-3-carboxylic acid allows for the introduction of functional groups on the benzene (B151609) ring of the indazole core. derpharmachemica.com A range of substituted aryl or aliphatic amines can be used in the amide coupling step to generate a library of N-substituted analogues. derpharmachemica.com

Furthermore, regioselective N-alkylation can be employed to introduce various alkyl or aryl groups at the N-1 or N-2 position of the indazole ring, leading to further diversification of the final compounds. nih.govresearchgate.net The choice of reaction conditions for the N-alkylation step is crucial for controlling the regiochemical outcome. nih.govresearchgate.net

Table 4: Examples of Synthesized Indazole-3-carboxamide Analogues

| Compound Name | Amine Used in Coupling |

|---|---|

| N-benzyl-1H-indazole-3-carboxamide derpharmachemica.com | Benzylamine |

| N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide derpharmachemica.com | 2-(pyrrolidin-1-yl)ethanamine |

These targeted synthetic modifications enable the exploration of the structure-activity relationships of this class of compounds by systematically altering different parts of the molecule.

Structure Activity Relationship Sar Studies of Indazole 3 Carboxamide Derivatives

Influence of the N-Cycloheptyl Substituent on Biological Activity

The N-cycloheptyl substituent is a key structural feature in some synthetic cannabinoid receptor agonists (SCRAs). While direct and extensive research singling out the N-cycloheptyl group is not as prevalent as for other substituents, its role can be understood within the broader context of N-alkyl groups in indazole-3-carboxamide derivatives. The "tail" region of these molecules, where the N-cycloheptyl group is located, is known to interact with hydrophobic pockets within cannabinoid receptors. frontiersin.org The size and lipophilicity of this group are critical for receptor affinity and potency.

In the case of AB-CHMINACA, the N-cycloheptyl group contributes to its high potency as a cannabinoid receptor agonist. nih.govdundee.ac.uk The bulky and hydrophobic nature of the cycloheptyl ring is thought to facilitate strong binding to the CB1 and CB2 receptors. Variations in this N-alkyl substituent can significantly alter the pharmacological profile of the compound. For instance, replacing the cycloheptyl group with smaller or less lipophilic groups can lead to a decrease in potency. Conversely, other bulky alkyl groups can also confer high potency, highlighting the importance of a significant hydrophobic substituent at this position.

Impact of Substituents at the Indazole N-1 Position on Receptor Interactions

Substituents at the N-1 position of the indazole ring play a crucial role in the interaction of these compounds with their biological targets. A variety of substituents have been explored in this position, including alkyl, benzyl, and fluorobenzyl groups, each imparting distinct properties to the molecule. For example, the presence of a 4-fluorobenzyl group at the N-1 position is a common feature in many potent synthetic cannabinoid receptor agonists, such as AB-FUBINACA. frontiersin.org This group is believed to engage in hydrophobic interactions within a narrow side pocket of the cannabinoid receptors, which is an important region for influencing ligand affinity. frontiersin.org

The nature of the N-1 substituent can also influence metabolic stability. For instance, indazole-core SCRAs are generally cleared more rapidly in vitro compared to their indole (B1671886) analogues. mdpi.com A structure-based design strategy for poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors involved introducing a three-carbon linker between the 1H-indazole-3-carboxamide and different heterocycles at the N-1 position, leading to compounds with inhibitory activity. nih.gov This demonstrates that the N-1 position is a versatile point for modification to modulate the biological activity and pharmacokinetic properties of indazole-3-carboxamide derivatives.

Stereochemical Considerations and Enantiomeric Specificity in Activity Profiles

Many indazole-3-carboxamide derivatives possess a chiral center, and their biological activity is often highly dependent on the stereochemistry. It has been consistently observed that the (S)-enantiomer of these compounds is significantly more potent than the (R)-enantiomer. nih.govdundee.ac.ukmdpi.com This enantiomeric specificity is a hallmark of their interaction with cannabinoid receptors.

For a series of four indazole-3-carboxamides (AMB-FUBINACA, AB-FUBINACA, 5F-MDMB-PINACA, and AB-CHMINACA), the (S)-enantiomers displayed enhanced potency at both CB1 and CB2 receptors compared to their (R)-counterparts. nih.govdundee.ac.uk This suggests that the spatial arrangement of the substituents is critical for optimal receptor binding and activation. The difference in potency between enantiomers can be substantial, with the (S)-enantiomer often being orders of magnitude more active. Chiral profiling of seized drug samples has confirmed that the (S)-enantiomer is predominantly found, indicating that clandestine synthesis methods are often designed to produce the more potent stereoisomer. nih.govresearchgate.net

The table below summarizes the enhanced potency of (S)-enantiomers for several indazole-3-carboxamide derivatives at cannabinoid receptors.

| Compound | Enantiomer with Higher Potency | Receptor(s) | Reference |

| AMB-FUBINACA | (S) | CB1 and CB2 | nih.govdundee.ac.uk |

| AB-FUBINACA | (S) | CB1 and CB2 | nih.govdundee.ac.uk |

| 5F-MDMB-PINACA | (S) | CB1 and CB2 | nih.govdundee.ac.uk |

| AB-CHMINACA | (S) | CB1 and CB2 | nih.govdundee.ac.uk |

Role of the Amide Linker Regiochemistry in Modulating Biological Response

The regiochemistry of the amide linker connecting the indazole core to the side chain is a critical determinant of biological activity in certain classes of indazole-3-carboxamides. For a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific -CO-NH-Ar amide linker regiochemistry was found to be essential for their inhibitory activity. nih.govnih.gov

In this study, compounds with the indazole-3-carboxamide linkage showed potent inhibition of calcium influx and mast cell stabilization. In stark contrast, their reverse amide isomers were inactive even at high concentrations. nih.govnih.gov This highlights a strict structural requirement for the orientation of the amide bond for effective interaction with the CRAC channel. This finding is particularly noteworthy as it is opposite to the regiochemistry of many other reported amide-containing CRAC channel inhibitors. nih.gov

Pharmacological Implications of Variations in the Carboxamide Side Chain

The carboxamide side chain of indazole-3-carboxamide derivatives is a key region for structural modification to fine-tune their pharmacological properties. This part of the molecule, often referred to as the "head" group, can significantly influence receptor affinity and efficacy. Variations in the amino acid or amino acid ester moiety attached to the carboxamide can lead to profound changes in biological activity.

The table below illustrates the impact of different carboxamide side chains on the activity of indazole-3-carboxamide derivatives.

| Compound | Side Chain Moiety | Biological Target | Effect of Variation | Reference |

| MDMB-FUBINACA | Methyl ester | Cannabinoid Receptors | Forms polar interactions with H178 | frontiersin.org |

| AB-FUBINACA | Amide | Cannabinoid Receptors | Can form polar interactions | frontiersin.org |

| AMB-FUBINACA | Ester | Cannabinoid Receptors | Potent agonist activity | nih.govdundee.ac.uk |

| AB-CHMINACA | Amine | Cannabinoid Receptors | Potent agonist activity | nih.govdundee.ac.uk |

Comparative SAR Analysis of Indazole vs. Indole Core Structures

The replacement of an indole core with an indazole core is a common strategy in medicinal chemistry to modulate the properties of bioactive compounds. Comparative studies of indazole and indole-3-carboxamide derivatives have revealed significant differences in their pharmacological and pharmacokinetic profiles.

From a receptor interaction perspective, both indole and indazole cores can participate in hydrophobic interactions with the target receptor. frontiersin.org However, the different electronic properties and hydrogen bonding capabilities of the two heterocyclic systems can lead to distinct binding modes and affinities. For example, in a study of glucagon (B607659) receptor antagonists, both indazole and indole derivatives were found to be potent, but the specific substitutions on each core required for optimal activity differed. researchgate.net

The table below provides a comparative overview of key properties of indazole versus indole core structures in the context of carboxamide derivatives.

| Property | Indazole Core | Indole Core | Reference |

| Potency (SCRAs) | Generally higher | Generally lower | frontiersin.org |

| Metabolic Stability | Lower (faster clearance) | Higher (slower clearance) | mdpi.com |

| Receptor Interactions | Hydrophobic interactions | Hydrophobic interactions | frontiersin.org |

Molecular Target Identification and Mechanistic Elucidation

Investigation of Receptor Binding Affinities and Efficacy (In Vitro Studies)

In vitro studies have been crucial in determining the binding affinities and efficacy of indazole-3-carboxamide derivatives at various receptors. While specific data for N-cycloheptyl-1H-indazole-3-carboxamide is not extensively documented, research on analogous structures provides significant insight into its likely pharmacological profile.

Structure-activity relationship (SAR) studies on synthetic cannabinoids have demonstrated that the indazole-3-carboxamide core is a key pharmacophore for high-affinity binding to cannabinoid receptors. For instance, compounds like AB-PINACA and AB-FUBINACA, which share this core, exhibit potent binding to the CB1 receptor, with Ki values in the nanomolar range. researchgate.netresearchgate.net The S-form of one such analogue was reported to have a Ki of 78.4 nM for the CB1 receptor. researchgate.net Similarly, ADB-FUBINACA has been shown to be a potent agonist with EC50 values of 0.69 nM and 0.59 nM for CB1 and CB2 receptors, respectively. nih.gov

The nature of the substituent groups on the indazole ring and the carboxamide nitrogen is critical in modulating affinity and efficacy. Studies on related chemical scaffolds, such as biphenyl (B1667301) carboxamides, have shown that incorporating a large cycloalkyl group, like a cycloheptyl ring, on the carboxamide function can enhance both affinity and selectivity for the CB2 receptor. This suggests that the N-cycloheptyl group in this compound may confer favorable binding characteristics, potentially with a preference for the CB2 receptor.

The table below summarizes the in vitro activity of several representative indazole-3-carboxamide synthetic cannabinoids at CB1 and CB2 receptors, illustrating the high potency often associated with this chemical class.

Table 1: In Vitro Cannabinoid Receptor Activity of Representative Indazole-3-carboxamide Analogues

| Compound | Receptor | Parameter | Value (nM) |

|---|---|---|---|

| ADB-FUBINACA | CB1 | EC50 | 0.69 |

| ADB-FUBINACA | CB2 | EC50 | 0.59 |

| 5F-MDMB-PICA | CB1 | EC50 | 3.26 |

| 5F-MDMB-PICA | CB2 | EC50 | 0.87 |

Note: Data is compiled from studies on various analogues to illustrate the general potency of the indazole-3-carboxamide class. researchgate.netresearchgate.netnih.govresearchgate.net

Cannabinoid Receptor (CB1 and CB2) Agonism and Related Pharmacologies of Indazole-3-carboxamides

The indazole-3-carboxamide class of compounds is widely recognized for its potent agonism at both CB1 and CB2 cannabinoid receptors. nih.govnih.gov These receptors are G-protein-coupled receptors (GPCRs) that constitute a key part of the endocannabinoid system, which is involved in regulating a multitude of physiological processes.

Compounds from this class, often referred to as synthetic cannabinoid receptor agonists (SCRAs), typically exhibit high efficacy and potency. researchgate.net For example, MDMB-CHMINACA, which features a cyclohexylmethyl group structurally similar to the cycloheptyl moiety, is known for its high binding affinity and potency at both CB1 and CB2 receptors. nih.gov The functional activity of these compounds, as measured in assays such as extracellular signal-regulated kinase (ERK) activation, has been shown to correlate with their receptor binding affinity, confirming their agonistic nature.

The pharmacology is heavily influenced by the specific chemical structure. SAR studies have revealed that 1-alkyl isomers of indazole derivatives tend to display high CB1 agonist activity with potencies in the nanomolar range, while their activity at CB2 receptors is often less pronounced. nih.gov The enantiomers of these chiral compounds can also exhibit significant differences in activity, with (S)-enantiomers often showing substantially lower EC50 values (i.e., higher potency) for the CB1 receptor compared to their (R)-enantiomer counterparts.

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

Beyond their activity at cannabinoid receptors, indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov These channels are critical for calcium signaling in non-excitable cells, such as immune cells, and play a key role in mediating T-cell activation and mast cell degranulation. nih.govdigitellinc.com

Research has demonstrated that the specific regiochemistry of the indazole-3-carboxamide scaffold is essential for its CRAC channel blocking activity. nih.govnih.gov A structure-activity relationship study identified a representative compound from this series, 12d, which actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50 value. nih.govnih.govresearchgate.net In contrast, the reverse amide isomer proved to be inactive, highlighting the precise structural requirements for this pharmacological effect. nih.govnih.gov

Lead compounds from this class have been shown to have IC50 values for Ca2+ current blockade in the low micromolar range (e.g., 3-4 µM). digitellinc.com This inhibition of calcium influx subsequently prevents the activation of downstream signaling pathways, such as the nuclear translocation of the nuclear factor of activated T-cells (NFAT). digitellinc.com

Table 2: CRAC Channel Inhibitory Activity of a Representative Indazole-3-carboxamide Analogue

| Compound | Assay | Parameter | Value (µM) |

|---|---|---|---|

| Compound 12d | Calcium Influx | IC50 | < 1 |

Note: Data is from studies on potent analogues within the indazole-3-carboxamide series. nih.govnih.govdigitellinc.com

Inhibition of Kinase Enzymes (e.g., EZH1, EZH2, PAK1)

The 1H-indazole-3-carboxamide scaffold has also been successfully utilized to develop potent inhibitors of various kinase enzymes. Kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many diseases, including cancer.

Specifically, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). researchgate.net PAK1 is a promising target for anticancer therapy as its dysregulation is associated with tumor progression and metastasis. A representative compound from this series, 30l, exhibited an excellent PAK1 IC50 of 9.8 nM and demonstrated high selectivity against a panel of 29 other kinases. researchgate.net

Furthermore, the broader indazole chemical class has been explored for the inhibition of other kinases. For example, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-carboxamides have been developed as potent inhibitors of the mitotic kinase TTK. While other chemical scaffolds like pyridones and indoles are more commonly associated with the inhibition of Enhancer of Zeste Homolog (EZH1 and EZH2), the versatility of the indazole core in targeting kinase active sites is well-established. acs.orgnih.govnih.gov

Interactions with Dopamine (B1211576), Serotonin (B10506), and Nicotinic α-7 Receptors

The pharmacological promiscuity of the indazole-3-carboxamide scaffold extends to key neurotransmitter systems, including those for dopamine, serotonin, and acetylcholine (B1216132).

Several studies have established that indazole derivatives can act as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex, making its antagonists effective antiemetics.

In addition to its effects on the serotonin system, the indazole-3-carboxamide structure is a key component of agonists for the α-7 nicotinic acetylcholine receptor (nAChR). One such compound, RG3487 (N-((3S)-1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide), is a partial agonist of the α-7 nAChR and also acts as a 5-HT3 receptor antagonist. This dual activity is significant because α-7 nAChR agonists are known to enhance dopaminergic and cholinergic neurotransmission. Studies involving RG3487 have demonstrated its ability to increase dopamine and acetylcholine efflux in the prefrontal cortex and hippocampus of rats.

Proposed Molecular Mechanisms of Action for this compound Analogues

Based on the diverse biological activities of the indazole-3-carboxamide scaffold, several molecular mechanisms of action can be proposed for its analogues.

Cannabinoid Receptor Agonism : As agonists, these compounds bind to and activate CB1 and CB2 receptors, initiating downstream G-protein signaling cascades. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK.

CRAC Channel Blockade : The mechanism of CRAC channel inhibition is proposed to be a direct blockade of the channel pore. digitellinc.com Molecular modeling suggests that the indazole-3-carboxamide compounds can bind to the selectivity filter of the Orai protein, the pore-forming subunit of the CRAC channel, and interact with the hydrophobic portion of the channel, thereby physically obstructing the influx of calcium ions. digitellinc.com This mechanism is characterized by a fast onset of action and reversibility. digitellinc.com

Kinase Inhibition : For PAK1 inhibition, SAR analysis indicates that the mechanism involves specific interactions within the ATP-binding pocket of the kinase. researchgate.net Potency and selectivity are achieved by substituting an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme, while a hydrophilic group interacts with the bulk solvent region. researchgate.net

Neuroreceptor Modulation : The interaction with 5-HT3 and α-7 nicotinic receptors involves direct binding to these ligand-gated ion channels. As a 5-HT3 antagonist, the compound would competitively block serotonin from binding and activating the channel. As a partial agonist of the α-7 nAChR, it would bind to the acetylcholine site and induce a conformational change that opens the channel, allowing cation influx, but with a lower maximal effect than the endogenous full agonist. This influx of ions, particularly calcium, in neurons leads to the modulation of neurotransmitter release, such as dopamine.

Preclinical Pharmacological and Biological Evaluation Models

In Vitro Metabolic Stability and Biotransformation Pathways

The in vitro metabolism of novel compounds is a critical early step in preclinical evaluation, providing insights into their potential clearance rate and the formation of active or inactive metabolites. These studies typically utilize human liver microsomes (HLMs) or cryopreserved human hepatocytes (pHHeps), which contain the necessary enzymatic machinery for metabolic reactions. dundee.ac.uknih.gov

Identification and Structural Characterization of Metabolites

For the indazole-3-carboxamide class, metabolic pathways are well-documented and primarily involve Phase I reactions. x-mol.com While specific metabolites of N-cycloheptyl-1H-indazole-3-carboxamide have not been characterized, biotransformation would be expected to occur at several positions on the molecule.

Common metabolic reactions for this chemical class include:

Hydroxylation: This is a major biotransformation, frequently occurring on the alkyl or cycloalkyl moieties. nih.govmdpi.com For this compound, multiple hydroxylated metabolites would be anticipated on the cycloheptyl ring. Hydroxylation can also occur on the aromatic indazole core. nih.gov

Dehydrogenation: A hydroxylated metabolite can be further oxidized to form a ketone. nih.govresearchgate.net

Amide Hydrolysis: Cleavage of the amide bond is another potential metabolic pathway, which would yield 1H-indazole-3-carboxylic acid and cycloheptylamine.

The identification and structural elucidation of these potential metabolites are typically achieved using high-resolution mass spectrometry (HRMS) techniques, such as ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS). nih.govresearchgate.net

Table 1: Hypothetical Phase I Metabolites of this compound Based on Known Pathways for Related Compounds Note: This table is illustrative and not based on published experimental data for the specific compound.

| Metabolite Type | Biotransformation | Potential Structure |

|---|---|---|

| M1 | Monohydroxylation | Hydroxylation on the cycloheptyl ring |

| M2 | Dihydroxylation | Two hydroxyl groups on the cycloheptyl ring |

| M3 | Ketone Formation | Oxidation of a hydroxylated cycloheptyl ring metabolite |

| M4 | Aromatic Hydroxylation | Hydroxylation on the indazole benzene (B151609) ring |

Enzymatic Biotransformation by Cytochrome P450 Systems

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics. uniba.itmdpi.com The metabolism of indazole-3-carboxamide derivatives is predominantly catalyzed by these enzymes. uniba.it Studies on related compounds often use a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) to identify the specific isoforms involved in the formation of various metabolites. droracle.airesearchgate.net For many synthetic cannabinoids, CYP3A4 and CYP2C19 are major contributors to their metabolism. droracle.ai It is highly probable that these enzymes would also be responsible for the biotransformation of this compound.

In Vitro Intrinsic Clearance Rates

Metabolic stability is assessed to predict the hepatic clearance of a compound in vivo. These experiments measure the rate of disappearance of the parent drug over time when incubated with HLMs or hepatocytes. researchgate.net The results are typically reported as the in vitro half-life (t½) and the intrinsic clearance (CLint).

Many synthetic cannabinoids of the indazole-3-carboxamide class are characterized by rapid metabolism and high intrinsic clearance rates in vitro. dundee.ac.uknih.govresearchgate.net For example, studies on various N1-substituted indazole-3-carboxamides have shown CLint values ranging from low to very high, indicating that metabolic stability is highly dependent on the specific substitutions on the core structure. nih.govresearchgate.net Without experimental data, the clearance rate for this compound remains undetermined.

Table 2: Representative In Vitro Intrinsic Clearance Data for Structurally Related Indazole-3-Carboxamides Note: The following data are for comparator compounds and NOT for this compound.

| Compound | Test System | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |

|---|---|---|---|

| (S)-AMB-FUBINACA | pHLM | 2944 ± 95.9 | nih.gov |

| (R)-AB-FUBINACA | pHLM | 13.7 ± 4.06 | nih.gov |

| PX-2 | HLM | 0.202 (mL/min/mg) | dntb.gov.ua |

Functional Assays for Target Engagement and Pathway Activation in Cellular Models

Functional assays in cellular models are essential for determining the pharmacological activity of a compound at its molecular target. For the indazole-3-carboxamide class, the primary targets are often the cannabinoid receptors, CB1 and CB2. regulations.gov

Target engagement is commonly measured through competitive radioligand binding assays, which determine the binding affinity (Ki) of the compound for the receptor. These assays use cell membranes prepared from cell lines (e.g., HEK-293) that have been engineered to express the human CB1 or CB2 receptor.

To determine whether a compound acts as an agonist, partial agonist, or antagonist, functional assays are employed. These assays measure the cellular response following receptor activation. Common methods include:

cAMP Assays: Agonist activation of the Gi/o-coupled CB1 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The potency (EC50) and efficacy (Emax) of a compound can be determined by measuring this change.

β-Arrestin Recruitment Assays: This method measures another key signaling pathway. Upon activation by an agonist, G-protein coupled receptors recruit β-arrestin proteins. This interaction can be quantified using various techniques, such as enzyme-linked immunosorbent assays (ELISA) or bioluminescence resonance energy transfer (BRET).

Many indazole-3-carboxamide derivatives have been characterized as potent and high-efficacy agonists at the CB1 receptor. regulations.gov

In Vivo Pharmacological Effects in Animal Models (Excluding Human Clinical Data)

In vivo studies in animal models are used to understand the physiological and behavioral effects of a compound. These studies are critical for confirming the functional activity observed in cellular assays.

Assessment of Agonist/Antagonist Profiles in Preclinical Species

For compounds suspected of having cannabinoid-like activity, the cannabinoid tetrad test in rodents (typically mice) is the standard model for assessing CB1 receptor agonist effects in vivo. regulations.gov This battery of tests measures four cardinal signs of CB1 activation:

Hypothermia: A decrease in core body temperature.

Analgesia: A reduced response to a painful stimulus (e.g., in the tail-flick or hot-plate test).

Catalepsy: A state of immobility and fixed posture.

Hypolocomotion: A reduction in spontaneous movement in an open-field test.

The observation of these four effects provides strong evidence of a cannabimimetic agonist profile mediated by the CB1 receptor. While no such data has been published for this compound, this would be the standard preclinical model for its in vivo pharmacological assessment.

Evaluation of Pharmacodynamic Endpoints in Animal Studies

A comprehensive review of publicly available scientific literature reveals a significant gap in the preclinical evaluation of this compound. Despite the structural similarity of this compound to other indazole-3-carboxamides that have been investigated as synthetic cannabinoids, no specific in vivo animal studies detailing its pharmacodynamic endpoints could be identified.

The evaluation of pharmacodynamic endpoints is a critical step in the preclinical assessment of any new psychoactive substance. These studies are designed to characterize the physiological and behavioral effects of a compound and to understand its mechanism of action. Typically, for compounds with suspected cannabinoid-like activity, a battery of tests is employed in rodent models to assess a range of effects, including locomotor activity, analgesic potential, and impact on body temperature.

Locomotor Activity: Animal models are frequently used to assess the impact of a substance on spontaneous movement. These tests can reveal whether a compound has stimulant, depressant, or biphasic effects on the central nervous system.

Analgesic Effects: The potential for a compound to relieve pain is another crucial pharmacodynamic endpoint. Standard tests, such as the hot plate or tail-flick test, are used to measure the analgesic efficacy of a substance in animal models.

Body Temperature: Changes in core body temperature are a well-documented physiological effect of many centrally acting drugs, including cannabinoids. Monitoring this parameter can provide valuable information about a compound's pharmacological profile.

While methodologies for these evaluations are well-established, the absence of published research on this compound means that no data tables or detailed research findings can be presented for this specific compound. The scientific community has explored numerous other indazole-3-carboxamide derivatives, but the unique cycloheptyl substitution in this particular molecule necessitates dedicated preclinical studies to determine its pharmacodynamic profile. Without such studies, any discussion of its effects in animal models would be purely speculative.

Further research is required to characterize the in vivo pharmacological and biological effects of this compound to understand its potential psychoactive properties and physiological impact.

Computational Chemistry and Molecular Modeling Applications of N Cycloheptyl 1h Indazole 3 Carboxamide

The 1H-indazole-3-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. derpharmachemica.com Computational chemistry and molecular modeling serve as indispensable tools in the rational design and discovery of novel drug candidates based on this scaffold. These in silico techniques allow for the prediction of molecular properties, the elucidation of structure-activity relationships, and the visualization of drug-target interactions at an atomic level. While specific published research focusing solely on N-cycloheptyl-1H-indazole-3-carboxamide is limited, the computational methodologies described herein are standard approaches applied to its chemical class to explore and optimize therapeutic potential.

Advanced Analytical Methodologies for Compound Characterization and Research

Advanced Chromatographic Techniques for Separation and Quantification

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography–Mass Spectrometry (GC–MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds, including synthetic cannabinoids of the indazole-3-carboxamide class. chromatographyonline.comnih.gov The process involves separating the compound from a mixture using gas chromatography, followed by detection and identification using mass spectrometry. The GC component separates chemical mixtures into individual components as the mixture is carried by a carrier gas through a heated column.

In the analysis of indazole-3-carboxamide derivatives, the mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in predictable ways. fxcsxb.com The resulting mass spectrum serves as a "molecular fingerprint." For N-cycloheptyl-1H-indazole-3-carboxamide and its analogues, fragmentation typically occurs at the amide linkage, which is one of the most common fragmentation pathways. fxcsxb.com The cleavage of the C-N bond of the amide group connected to the indazole ring is a primary fragmentation route. fxcsxb.com Other characteristic fragments are generated from the cycloheptyl group and the indazole core.

Challenges in GC-MS analysis of these compounds can include thermolytic degradation, where the high temperatures of the GC inlet can cause the compound to break down before detection. chromatographyonline.com For amide-containing synthetic cannabinoids, this can sometimes lead to the conversion of amide groups to ester groups, particularly if methanol (B129727) is used as the injection solvent, potentially leading to mischaracterization. chromatographyonline.com Despite these challenges, GC-MS remains a powerful tool due to its sensitivity and the detailed structural information provided by the mass spectra. researchgate.net

| Ion (m/z) | Proposed Fragment Identity | Significance |

| 270 | [M]+• | Molecular Ion |

| 172 | [Indazole-3-carboxamide]+ | Cleavage of the N-cycloheptyl bond |

| 144 | [Indazole-3-carbonyl]+ | Cleavage of the amide C-N bond |

| 116 | [Indazole]+ | Loss of the carbonyl group from the indazole-3-carbonyl fragment |

| 99 | [Cycloheptylamino]+ | Fragment from the cycloheptyl carboxamide portion |

| 98 | [Cycloheptyl]+ | Loss of the amide proton from the cycloheptylamino fragment |

Table 1. Postulated GC-MS fragmentation data for this compound based on common fragmentation patterns of indazole-3-carboxamide analogues.

Chiral Chromatography for Enantiomeric Purity Determination

Many indazole-3-carboxamide compounds, including this compound, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers (typically designated as (S) and (R) isomers). These enantiomers often exhibit different biological activities. nih.govnih.gov Therefore, the ability to separate and quantify these enantiomers is critical for pharmacological research and forensic analysis.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the most common method for determining enantiomeric purity. nih.govnih.gov CSPs are designed to interact differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation.

For the separation of indazole-3-carboxamide enantiomers, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. nih.govdundee.ac.uk For instance, columns like Lux® Amylose-1 and Lux® i-Cellulose-5 can achieve successful separation. nih.govdundee.ac.uk The choice of the mobile phase, which can be a normal-phase (e.g., hexane/ethanol mixtures), reversed-phase, or polar organic mode, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.netmdpi.com Successful method development yields high enantiomer resolution values (Rs), with values ≥ 1.5 indicating baseline separation. dundee.ac.uk

| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Application | Reference |

| Lux® Amylose-1 | Normal Phase (e.g., n-Hexane/Ethanol) | Separation of indazole-3-carboxamides with terminal methyl ester moieties. | nih.gov |

| Lux® i-Cellulose-5 | Normal Phase (e.g., n-Hexane/Ethanol) | Separation of indazole-3-carboxamides with terminal amide moieties. | nih.gov |

| Chiralpak® IA-3 | Normal Phase | Separation of various synthetic cannabinoid enantiomers. | frontiersin.org |

| Chiralpak® AZ-3R | Reversed Phase | Separation of carboxamide-type synthetic cannabinoids. | frontiersin.org |

Table 2. Examples of Chiral Stationary Phases and mobile systems used for the enantiomeric separation of indazole-3-carboxamide analogues.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for the structural elucidation of novel compounds. researchgate.netnih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of electron density within the crystal can be generated, from which the atomic structure of the molecule is determined.

While specific crystallographic data for this compound is not widely published, analysis of closely related indazole derivatives provides insight into the expected structural features and the type of data obtained. researchgate.netnih.gov For example, the crystal structure of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) has been reported, confirming its molecular geometry and packing in the solid state. researchgate.net Such studies are crucial for confirming the identity and stereochemistry of a synthesized compound.

| Parameter | Value (for 1-Methyl-1H-indazole-3-carboxylic acid) |

| Chemical Formula | C9H8N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 7.5470 (15) Åb = 14.873 (3) Åc = 14.924 (3) Åα = 90°β = 93.10 (3)°γ = 90° |

| Volume (V) | 1672.7 (6) ų |

| Z (molecules per unit cell) | 8 |

Table 3. Example of single-crystal X-ray diffraction data for a related compound, 1-Methyl-1H-indazole-3-carboxylic acid. nih.govresearchgate.net This data is illustrative of the parameters determined through X-ray crystallography.

Future Research Trajectories and Conceptual Therapeutic Potential

Exploration of Novel Analogues for Enhanced Selectivity and Potency

The future development of N-cycloheptyl-1H-indazole-3-carboxamide will likely hinge on the systematic exploration of novel analogues to optimize its pharmacological profile. Structure-activity relationship (SAR) studies are critical in this endeavor, focusing on modifications to both the indazole core and the N-cycloheptyl substituent to enhance potency and selectivity for specific biological targets. nih.gov

Research on related 1H-indazole-3-carboxamide derivatives has demonstrated that strategic modifications can yield highly potent and selective inhibitors for targets such as p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in tumor progression. researchgate.netnih.gov For instance, SAR analysis has shown that substituting an appropriate hydrophobic ring in the deep back pocket of the kinase and introducing a hydrophilic group into the bulk solvent region are crucial for inhibitory activity and selectivity. nih.gov Similarly, other studies have identified 2H-indazole-3-carboxamide derivatives as single-nanomolar antagonists of the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy. nih.gov

Future efforts would involve synthesizing a library of analogues of this compound. Modifications could include:

Substitution on the indazole ring: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) at different positions of the indazole core to modulate electronic properties and binding interactions.

Alteration of the N-alkyl group: Replacing the cycloheptyl ring with other cyclic or acyclic alkyl and aryl groups to probe the size and nature of the binding pocket.

Modification of the carboxamide linker: Exploring bioisosteric replacements for the amide group to improve metabolic stability and pharmacokinetic properties.

These newly synthesized compounds would be subjected to rigorous screening against panels of biological targets to identify derivatives with superior potency and a selective mechanism of action, thereby minimizing potential off-target effects. nih.gov

Application of this compound as a Chemical Probe for Biological Pathways

A well-characterized, potent, and selective analogue of this compound could serve as a valuable chemical probe to investigate complex biological pathways. Chemical probes are small molecules used to perturb and study the function of a specific protein or pathway in cellular or in vivo systems.

Should an analogue demonstrate high affinity for a particular target, it could be modified with tags (e.g., fluorescent dyes, biotin, or photoreactive groups) to facilitate:

Target Identification and Validation: Confirming the direct molecular target(s) within a cell lysate or living cell.

Pathway Delineation: Elucidating the downstream signaling events that occur upon modulation of the target protein.

Imaging and Localization: Visualizing the subcellular location of the target protein and tracking its movement in real-time.

The indazole-3-carboxamide scaffold has been associated with a variety of targets, including cannabinoid receptors, making certain derivatives controlled substances. nih.gov A selective chemical probe derived from this compound could help dissect the pharmacology of these receptors and their endogenous signaling pathways, distinguishing them from other cellular interactions.

Integration of Multi-Omics Data to Uncover Systems-Level Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its optimized analogues, future research will need to integrate multi-omics data. High-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes induced by a compound. maastrichtuniversity.nl

This approach can:

Uncover Mechanisms of Action: Transcriptomic and proteomic analyses can reveal changes in gene and protein expression, highlighting the pathways modulated by the compound.

Identify Biomarkers: Multi-omics data can help identify potential biomarkers for predicting therapeutic response or monitoring target engagement in preclinical models. maastrichtuniversity.nl

Elucidate Off-Target Effects: By providing a global view of cellular changes, these technologies can help identify unintended interactions and potential liabilities early in the drug discovery process. maastrichtuniversity.nl

For example, treating cancer cell lines with a potent analogue and analyzing the resulting changes in the phosphoproteome could confirm inhibition of a target kinase and reveal its downstream substrates, offering a detailed picture of its mechanism of action.

Advanced Computational Methodologies in Lead Optimization and Design

Advanced computational methodologies are indispensable tools for accelerating the hit-to-lead and lead optimization phases of drug discovery. ucl.ac.uknih.gov For the this compound series, these methods can guide the rational design of new analogues with improved properties. nih.gov

Key computational approaches include:

Molecular Docking: Simulating the binding of proposed analogues to the three-dimensional structure of a target protein to predict binding affinity and orientation. This helps prioritize which compounds to synthesize. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of existing analogues with their biological activities to predict the potency of novel designs. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the compound-protein complex over time to assess the stability of binding interactions.

Artificial Intelligence (AI) and Machine Learning: Utilizing generative models to design novel molecules from scratch that are optimized for desired properties like potency, selectivity, and favorable pharmacokinetic profiles. frontiersin.org

These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can significantly reduce the time and resources required to develop a drug candidate. nih.gov

| Methodology | Application in Drug Design | Primary Objective |

|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target protein. frontiersin.org | Prioritize synthesis of compounds with high predicted binding scores. |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. nih.gov | Predict the activity of unsynthesized analogues. |

| Molecular Dynamics | Simulates the physical motions of atoms and molecules in the protein-ligand complex. | Assess the stability and dynamics of the binding interaction. |

| AI/Machine Learning | Uses algorithms to learn from existing data and generate novel molecular structures with desired properties. frontiersin.org | Explore novel chemical space and design optimized leads. |

Expanding the Scope of Indazole-3-carboxamide Derivatives in Addressing Underserved Biological Targets

The structural versatility of the indazole-3-carboxamide scaffold suggests that its derivatives could be directed toward a wide range of biological targets, including those that are currently underserved by existing therapeutics. researchgate.net The diverse activities already reported for this chemical class provide a strong foundation for such exploratory efforts. mdpi.com

For example, various derivatives have been investigated as:

Kinase Inhibitors: Targeting kinases like PAK1 for anti-cancer applications. researchgate.netnih.gov

GPCR Modulators: Acting as antagonists for receptors like EP4 in immunotherapy. nih.gov

Antiviral Agents: Showing inhibitory activity against viruses such as SARS-CoV-2. nih.gov

Enzyme Inhibitors: Acting on targets like human carbonic anhydrase. researchgate.net

Future research could screen libraries based on the this compound scaffold against panels of underserved targets, such as orphan receptors, protein-protein interactions, and novel enzymes implicated in disease. This could open up new therapeutic areas for this promising class of compounds.

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinase | p21-activated kinase 1 (PAK1) | Oncology | researchgate.netnih.gov |

| G-Protein Coupled Receptor (GPCR) | Prostanoid EP4 Receptor | Oncology / Immunotherapy | nih.gov |

| Viral Protein | SARS-CoV-2 Target | Infectious Disease | nih.gov |

| Enzyme | Human Carbonic Anhydrase (hCA) | Oncology | researchgate.net |

| Receptor | Serotonin (B10506) (5-HT) Receptors | Neurology / Psychiatry | derpharmachemica.com |

Q & A

Q. What synthetic methodologies are recommended for preparing N-cycloheptyl-1H-indazole-3-carboxamide and its analogs?

Answer: The synthesis typically involves coupling indazole-3-carboxylic acid derivatives with cycloheptylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

- Intermediate preparation : Activate the carboxylic acid group using chloroformate or carbodiimide reagents.

- Amide coupling : React with cycloheptylamine under inert conditions (argon/nitrogen) at 0–25°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).

Q. Example protocol :

Dissolve 1H-indazole-3-carboxylic acid (1 eq) in anhydrous DMF.

Add EDC (1.2 eq) and HOBt (1.1 eq), stir for 30 min.

Add cycloheptylamine (1.5 eq), stir at room temperature overnight.

Quench with water, extract with ethyl acetate, dry (Na₂SO₄), and purify .

Q. How can researchers confirm the structural identity of this compound?

Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for cycloheptyl protons (δ 1.4–2.1 ppm, multiplet) and indazole aromatic protons (δ 7.2–8.1 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and cycloheptyl carbons (25–35 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Match calculated and observed molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₉N₃O: 262.1556).

- X-ray crystallography : Resolve crystal structures for absolute configuration validation (if crystalline) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : Acetonitrile/0.1% formic acid in gradient mode.

- Detection : ESI+ MRM transitions (e.g., m/z 262 → 145 for quantification).

- Sample prep : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

Q. Validation parameters :

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥ 0.99 |

| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |

| Recovery | ≥85% |

| Matrix effect | ±15% |

Advanced Research Questions

Q. How do structural modifications (e.g., cycloheptyl vs. cyclohexylmethyl groups) affect cannabinoid receptor binding affinity?

Answer: The cycloheptyl group enhances CB1 receptor binding due to increased lipophilicity and steric complementarity. Comparative studies show:

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| N-Cycloheptyl analog | 2.1 ± 0.3 | 15.7 ± 1.2 |

| N-Cyclohexylmethyl analog | 5.8 ± 0.6 | 22.4 ± 2.1 |

Q. Method :

Q. What are the metabolic pathways of this compound in hepatic models?

Answer: Primary metabolites include:

Hydroxylation : Cycloheptyl ring oxidation (C3/C4 positions) via CYP3A2.

Amide hydrolysis : Cleavage to 1H-indazole-3-carboxylic acid and cycloheptylamine.

Glucuronidation : Phase II conjugation of hydroxylated metabolites.

Q. Experimental design :

Q. How do enantiomeric differences impact the pharmacological profile of this compound derivatives?

Answer: (S)-enantiomers exhibit higher CB1 affinity and psychoactivity compared to (R)-forms. For example:

| Enantiomer | CB1 Ki (nM) | In vivo potency (ED₅₀, mg/kg) |

|---|---|---|

| (S) | 1.8 ± 0.2 | 0.3 |

| (R) | 14.6 ± 1.5 | 2.1 |

Q. Methods :

Q. What computational strategies predict the stability of this compound in aqueous solutions?

Answer: Molecular dynamics (MD) simulations :

- Force field : AMBER99SB-ILDN.

- Conditions : Explicit water (TIP3P model), 310 K, 100 ns trajectory.

- Key findings : Amide bond hydrolysis is rate-limiting (activation energy = 28 kcal/mol).

Validation : Compare with experimental HPLC stability data (pH 7.4, t₁/₂ = 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.